For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl 2-(methyl-d3)butanoate
This technical guide provides a comprehensive overview of Ethyl 2-(methyl-d3)butanoate, a deuterated isotopologue of Ethyl 2-methylbutanoate. This compound is of significant interest to researchers in drug metabolism, pharmacokinetics (DMPK), and analytical chemistry due to its application as an internal standard.
Chemical Identity and Physical Properties
Ethyl 2-(methyl-d3)butanoate is the ethyl ester of 2-methylbutanoic acid, where the methyl group at the 2-position is substituted with three deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 2-(methyl-d3)butanoate | - |
| Synonyms | Ethyl 2-methylbutanoate-d3 | - |
| CAS Number | 181878-39-7 | [1] |
| Chemical Formula | C₇H₁₁D₃O₂ | [2] |
| Molecular Weight | 133.20 g/mol | [1] |
| Appearance | Colorless oily liquid (predicted, based on non-deuterated form) | [3] |
| Odor | Fruity (predicted, based on non-deuterated form) | [3] |
| Boiling Point | 435.41 K (Joback Calculated Property) | [4] |
| Melting Point | 225.81 K (Joback Calculated Property) | [4] |
| LogP (Octanol/Water) | 1.596 (Crippen Calculated Property) | [4] |
| Water Solubility | -1.37 (Log10 of Water solubility in mol/l, Crippen Calculated) | [4] |
Analytical Data
The primary utility of Ethyl 2-(methyl-d3)butanoate lies in its distinct mass spectrometric signature compared to its non-deuterated counterpart, allowing for precise quantification in complex biological matrices.
Mass Spectrometry
The mass spectrum of Ethyl 2-(methyl-d3)butanoate is characterized by a molecular ion peak at m/z 133. The fragmentation pattern is similar to that of Ethyl 2-methylbutanoate, with key fragments shifted by +3 m/z units due to the deuterium labeling.
Table 2: Predicted Mass Spectrometry Fragmentation
| Fragment Ion | Proposed Structure | m/z (Predicted) | Notes |
| [M]+• | [CH₃CH₂CH(CD₃)COOCH₂CH₃]+• | 133 | Molecular Ion |
| [M-CH₂CH₃]+ | [CH₃CH₂CH(CD₃)COO]+ | 104 | Loss of the ethyl group from the ester |
| [M-OCH₂CH₃]+ | [CH₃CH₂CH(CD₃)CO]+ | 88 | Loss of the ethoxy group |
| [C₄H₄D₃O]⁺ | [CH₂=C(OH)OCH₂CD₃]⁺ | 91 | McLafferty rearrangement product (predicted) |
| [C₄H₈D₃]⁺ | [CH₃CH₂CH(CD₃)]⁺ | 60 | Loss of the carboxyl group |
NMR Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Atom Position | Chemical Shift (ppm, Predicted) | Multiplicity (Predicted) |
| ¹H | -CH₂- (ethyl ester) | ~4.1 | Quartet |
| ¹H | -CH- (backbone) | ~2.3 | Multiplet |
| ¹H | -CH₂- (ethyl side chain) | ~1.6 | Multiplet |
| ¹H | -CH₃ (ethyl ester) | ~1.2 | Triplet |
| ¹H | -CH₃ (ethyl side chain) | ~0.9 | Triplet |
| ¹³C | C=O | ~176 | Singlet |
| ¹³C | -O-CH₂- | ~60 | Singlet |
| ¹³C | -CH- | ~41 | Singlet |
| ¹³C | -CH₂- | ~26 | Singlet |
| ¹³C | -CD₃ | ~16 | Triplet |
| ¹³C | -O-CH₂-CH₃ | ~14 | Singlet |
| ¹³C | -CH₂-CH₃ | ~11 | Singlet |
Experimental Protocols
Synthesis of Ethyl 2-(methyl-d3)butanoate
A plausible synthesis route for Ethyl 2-(methyl-d3)butanoate involves the Fisher esterification of 2-(methyl-d3)butanoic acid with ethanol in the presence of an acid catalyst.
Reaction:
CD₃-CH(CH₂CH₃)-COOH + CH₃CH₂OH --[H⁺]--> CD₃-CH(CH₂CH₃)-COOCH₂CH₃ + H₂O
Materials:
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2-(methyl-d3)butanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
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To a round-bottom flask, add 2-(methyl-d3)butanoic acid and an excess of anhydrous ethanol.
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Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
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Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain Ethyl 2-(methyl-d3)butanoate.
Quantification of an Analyte in Plasma using LC-MS/MS with Ethyl 2-(methyl-d3)butanoate as an Internal Standard
This protocol outlines a general procedure for using Ethyl 2-(methyl-d3)butanoate as an internal standard (IS) for the quantification of a non-deuterated analyte (e.g., a drug candidate with a similar structure) in a biological matrix like plasma.
Materials:
-
Plasma samples containing the analyte
-
Ethyl 2-(methyl-d3)butanoate (Internal Standard) solution of known concentration
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To 100 µL of each plasma sample, standard, and quality control, add 10 µL of the Ethyl 2-(methyl-d3)butanoate internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte and IS from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition for Analyte: [M+H]⁺ → fragment ion
-
MRM Transition for IS: 134.1 → fragment ion (e.g., 89.1, corresponding to [M-ethoxy+H]⁺)
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Applications in Research and Drug Development
The primary application of Ethyl 2-(methyl-d3)butanoate is as an internal standard in quantitative bioanalysis.[1] Stable isotope-labeled internal standards are considered the gold standard in LC-MS assays because they have nearly identical chemical and physical properties to the analyte, but are distinguishable by mass.[1] This co-elution and similar ionization behavior allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to highly precise and accurate quantification of drugs and their metabolites in biological fluids.
Pharmacokinetic Studies
In pharmacokinetic (PK) studies, accurate measurement of drug concentrations over time is crucial. Ethyl 2-(methyl-d3)butanoate can be used as an internal standard for analytes with similar chemical structures to monitor their absorption, distribution, metabolism, and excretion (ADME) profiles.
Visualizations
Caption: Workflow for analyte quantification using an internal standard.
Caption: Putative metabolic fate of ethyl esters in vivo.
References
- 1. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterase activity and release of ethyl esters of medium-chain fatty acids by Saccharomyces cerevisiae during anaerobic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymdb.ca [ymdb.ca]
- 4. hmdb.ca [hmdb.ca]
